



# commercial availability of (1R,3S)-3-methoxycyclohexan-1-amine

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Compound of Interest

(1R,3S)-3-methoxycyclohexan-1amine

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# Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and representative synthetic and analytical methodologies for (1R,3S)-3-methoxycyclohexan-1-amine. This chiral amine is a valuable building block in medicinal chemistry and drug development.

## **Commercial Availability**

**(1R,3S)-3-methoxycyclohexan-1-amine** and its hydrochloride salt are available from various chemical suppliers. The free amine is typically offered in research quantities, while the hydrochloride salt is also commercially available.

Table 1: Commercial Suppliers and Product Specifications



Supplier	Product Name	CAS Number	Catalog Number	Purity	Available Forms
J&W Pharmlab	(1R,3S)-3- Methoxy- cyclohexylam ine	1403864-45- 8	20R1378	97%	Free Amine
BLDpharm	(1R,3S)-3- Methoxycyclo hexan-1- amine hydrochloride	2331211-70- 0	BD00802889	97%	Hydrochloride Salt

Table 2: Purchasing Information for (1R,3S)-3-Methoxy-cyclohexylamine (Free Amine) from J&W Pharmlab[1]

Quantity	Price (USD)
50mg	\$185.00
100mg	\$295.00
250mg	\$490.00
500mg	\$840.00
1g	\$1,580.00
5g	\$5,530.00

## **Physicochemical Properties**

The following table summarizes the key computed physicochemical properties of 3-methoxycyclohexan-1-amine. These values are for the general structure and may vary slightly for the specific stereoisomer.

Table 3: Physicochemical Properties of 3-Methoxycyclohexan-1-amine



Property	Value	Source
Molecular Formula	C7H15NO	PubChem
Molecular Weight	129.20 g/mol	PubChem
XLogP3	0.5	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	129.115364102 Da	PubChem
Monoisotopic Mass	129.115364102 Da	PubChem
Topological Polar Surface Area	35.3 Ų	PubChem
Heavy Atom Count	9	PubChem

# **Experimental Protocols**

Detailed experimental protocols for the synthesis of the specific (1R,3S) stereoisomer are not readily available in the public domain. However, a plausible and representative synthetic route involves the catalytic hydrogenation of m-anisidine to yield a mixture of cis and trans isomers of 3-methoxycyclohexan-1-amine, followed by chiral resolution to isolate the desired (1R,3S)-enantiomer.

# Representative Synthesis of cis-3-Methoxycyclohexan-1-amine via Catalytic Hydrogenation of m-Anisidine

This protocol is a representative example based on general procedures for the hydrogenation of anisidines.

#### 1. Reaction Setup:

 To a high-pressure reactor, add m-anisidine and a suitable solvent such as methanol or ethanol.



- Add a hydrogenation catalyst, for example, a rhodium- or ruthenium-based catalyst (e.g., Rh/C or Ru/C).
- Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
- 2. Hydrogenation:
- Pressurize the reactor with hydrogen gas to a specified pressure.
- Heat the reaction mixture to a designated temperature with vigorous stirring.
- Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
- 3. Work-up and Purification:
- Cool the reactor to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting crude product, a mixture of cis and trans isomers, can be purified by distillation or column chromatography to isolate the cis isomer.

# Representative Chiral Resolution of cis-3-Methoxycyclohexan-1-amine

This protocol outlines a general procedure for separating enantiomers using a chiral resolving agent.

- 1. Diastereomeric Salt Formation:
- Dissolve the racemic cis-3-methoxycyclohexan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
- Add a solution of a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric
  acid or a derivative), to the amine solution.



- Stir the mixture to allow for the formation of diastereomeric salts.
- 2. Fractional Crystallization:
- Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.
- Collect the crystals by filtration and wash them with a small amount of cold solvent.
- The mother liquor, enriched in the other diastereomer, can be collected for further processing.
- 3. Liberation of the Enantiomer:
- Dissolve the collected diastereomeric salt crystals in water.
- Add a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free amine.
- Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extracts over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the desired (1R,3S)-3-methoxycyclohexan-1-amine.

## **Representative Analytical Chiral HPLC Method**

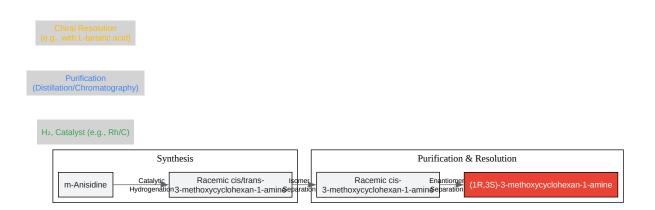
- 1. Instrumentation:
- A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- 2. Chiral Stationary Phase:
- A chiral column, for example, a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
- 3. Mobile Phase:



- A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without an acidic or basic additive to improve peak shape.
- 4. Analysis:
- Inject a solution of the 3-methoxycyclohexan-1-amine sample onto the column.
- Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
- The retention times of the two enantiomers will differ, allowing for their separation and quantification.

#### **Visualizations**

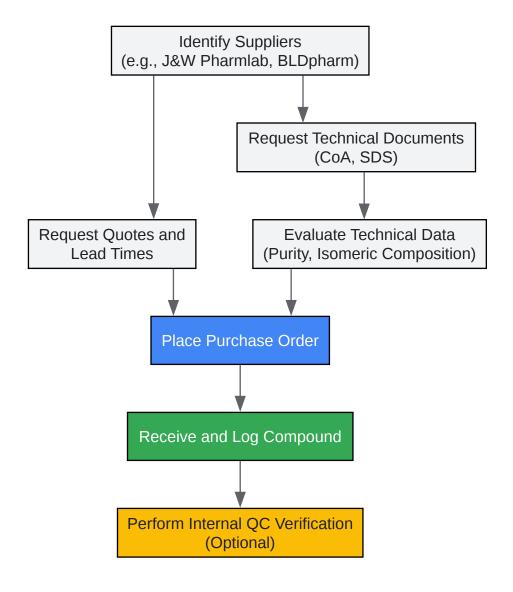
The following diagrams illustrate the synthetic pathway and a logical workflow for procuring the target compound.



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Caption: Plausible synthetic pathway for (1R,3S)-3-methoxycyclohexan-1-amine.





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Caption: Workflow for procurement and data acquisition.

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### References

• 1. researchgate.net [researchgate.net]



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